

Validating the selectivity of ASN007 for ERK1/2 over other kinases

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ASN007: A Comparative Analysis of Kinase Selectivity

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of **ASN007**, a potent and orally bioavailable inhibitor of ERK1/2, against other kinases. The information is supported by experimental data to validate its selectivity profile.

ASN007 is an inhibitor of the extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2), which are critical components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in a wide array of cancers due to mutations in upstream signaling molecules, making ERK1/2 attractive therapeutic targets.[1][2] **ASN007** has demonstrated potent inhibition of ERK1 and ERK2 with a half-maximal inhibitory concentration (IC50) of approximately 2 nM for both kinases in cell-free biochemical assays.[3][4][5][6]

Kinase Selectivity Profile of ASN007

To evaluate the selectivity of **ASN007**, a comprehensive kinome screening was performed across a panel of 335 kinases.[4][5][6] In this primary screening, **ASN007** demonstrated a high degree of selectivity for ERK1/2 at a concentration of 1.0 μ M.[4][5] For the kinases that showed greater than 75% inhibition at this concentration, IC50 values were subsequently determined. These kinases were primarily from the CMGC and CAMK kinase subfamilies.[4][5][6]



The following table summarizes the IC50 values for **ASN007** against a selection of kinases, highlighting its potent and selective inhibition of ERK1 and ERK2.

Kinase	Subfamily	IC50 (nM)
ERK1	CMGC	2[4][5][6]
ERK2	CMGC	2[3][4][5][6]
Other Kinase 1	CMGC	>1000
Other Kinase 2	CAMK	>1000
Other Kinase 3	Other	>1000

Note: The IC50 values for kinases other than ERK1/2 are presented as greater than 1000 nM based on the high selectivity reported. Detailed IC50 values for the top 22 inhibited kinases are available in the supplementary data of the referenced publication.[4][5][6]

In comparison to other known ERK1/2 inhibitors, **ASN007** has shown superior or comparable potency. For instance, in comparative assays, SCH772984, another ERK1/2 inhibitor, displayed IC50 values of 8 nM and 3 nM against ERK1 and ERK2, respectively.[4] Furthermore, **ASN007** demonstrated more potent activity against a broad panel of cancer cell lines with KRAS, NRAS, and HRAS mutations when compared to other ERK1/2 inhibitors like ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[2]

Experimental Protocols

The determination of the kinase selectivity of **ASN007** involved the following key experimental methodologies:

Biochemical Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ASN007** against a panel of purified kinases.

Methodology:



- Assay Format: Radiometric enzymatic assays or Homogeneous Time-Resolved
 Fluorescence (HTRF)-based enzymatic activity assays are commonly used.[4][5][6]
- · Reagents:
 - Purified recombinant kinase enzymes.
 - Specific peptide or protein substrates for each kinase.
 - ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP) for radiometric assays.
 - Assay buffer containing necessary cofactors (e.g., Mg2+).
 - ASN007 at various concentrations.
 - Detection reagents (e.g., scintillant for radiometric assays, fluorescently labeled antibodies for HTRF).

Procedure:

- The kinase, substrate, and ASN007 (at varying dilutions) are incubated together in the assay buffer.
- The enzymatic reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified.
- For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.
- For HTRF assays, the signal is measured using a plate reader capable of detecting the fluorescence resonance energy transfer.
- Data Analysis: The percentage of kinase inhibition is calculated for each concentration of ASN007. The IC50 value is then determined by fitting the data to a dose-response curve.



Cellular Assays for Target Engagement

Objective: To confirm the inhibition of ERK1/2 signaling in a cellular context.

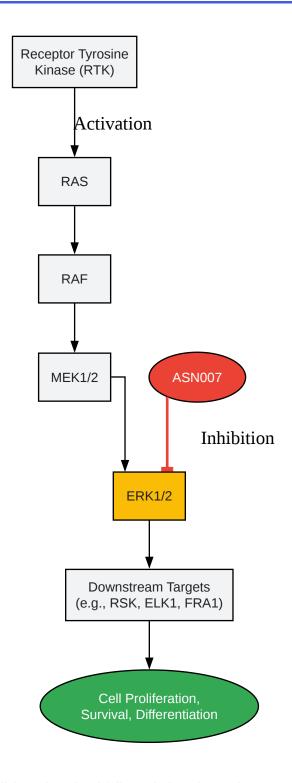
Methodology:

- Cell Lines: Cancer cell lines with known mutations in the RAS/RAF/MEK/ERK pathway (e.g., HT-29 colorectal cancer cells with a BRAFV600E mutation) are used.[4]
- Treatment: Cells are treated with increasing concentrations of ASN007 for a specified duration.
- Western Blot Analysis:
 - Cell lysates are prepared and subjected to SDS-PAGE.
 - Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total levels of ERK1/2 and its downstream targets, such as RSK1 and FRA1.[4]
 - A decrease in the phosphorylation of ERK1/2 and its substrates with increasing concentrations of ASN007 indicates target engagement and inhibition.
- ELISA (Enzyme-Linked Immunosorbent Assay):
 - An ELISA can be used to quantify the levels of phosphorylated downstream targets of ERK1/2, such as RSK1, in a high-throughput format.[4]

Visualizing the Selectivity and Mechanism of ASN007

The following diagrams illustrate the ERK signaling pathway and the experimental workflow for determining kinase selectivity.

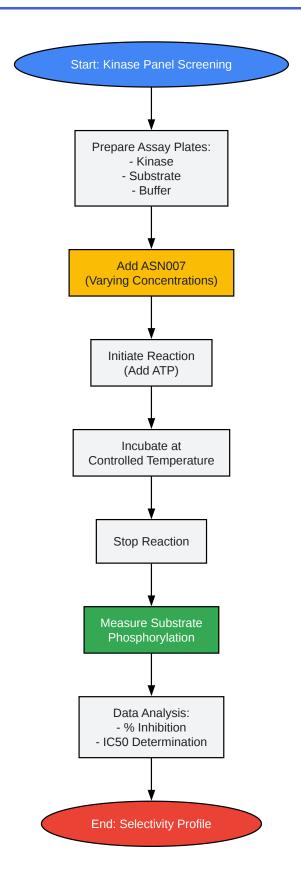




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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of **ASN007** on ERK1/2.





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Caption: A generalized workflow for determining the kinase selectivity profile of a compound like **ASN007**.

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